2-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine
Description
2-{[1-({2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a heterocyclic compound featuring a pyrazine core linked via a methoxy-piperidine bridge to a 2-methylcyclopenta[c]pyrazole moiety. This structure combines aromatic nitrogen-containing rings (pyrazine and pyrazole) with a bicyclic hydrocarbon system (cyclopentane fused to pyrazole), which confers unique electronic and steric properties. The compound is of interest in medicinal chemistry due to its structural similarity to known enzyme inhibitors, such as lysine-specific demethylase (LSD1) inhibitors and sulfonamide-based bioactive agents . Its synthesis likely follows multi-step protocols involving coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
2-methyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-22-17(15-3-2-4-16(15)21-22)12-23-9-5-14(6-10-23)13-24-18-11-19-7-8-20-18/h7-8,11,14H,2-6,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEAFDUWULLWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CN3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological activity of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps. It begins with the preparation of the cyclopenta[c]pyrazole moiety through cyclization reactions under acidic or basic conditions. The piperidine ring is introduced via nucleophilic substitution, followed by the attachment of the pyrazine ring through coupling reactions. Optimization of reaction conditions is essential for achieving high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The binding occurs through non-covalent interactions including hydrogen bonding and hydrophobic interactions. These interactions can lead to alterations in enzyme activity or receptor function, influencing various biological pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives similar to this compound show significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structural features have exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research into related pyrazole derivatives suggests potential anticancer activity. Compounds in this class have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models . The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
The piperidine component of the compound suggests possible neuroprotective effects. Some studies indicate that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially providing therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis, showing promising results with MIC values indicating effective inhibition .
- Anticancer Research : In vitro studies demonstrated that certain pyrazole derivatives could inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis .
- Neuroprotection : Research involving animal models showed that compounds with similar structures could reduce neuroinflammation and protect against neuronal damage in models of Alzheimer's disease .
Comparison with Similar Compounds
Key Observations :
- Linker Chemistry : The target compound’s methoxy-piperidine linker contrasts with sulfonamide or sulfonyl groups in analogs, which may alter solubility and target binding .
- Substituent Effects : The 2-methyl group on the cyclopenta[c]pyrazole may enhance steric hindrance compared to bulkier substituents (e.g., ethyl, isopropyl) in sulfonamide derivatives .
Key Observations :
- The target compound’s synthesis may require specialized catalysts (e.g., Pd(PPh3)4 for cyanation) as seen in similar pyrazine derivatives .
- Sulfonamide analogs (e.g., Compound 23) exhibit moderate yields (50%), while alkylation reactions (e.g., Compound 8) achieve higher efficiency (77%) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
